![molecular formula C15H13N3O2S B2485130 5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-64-1](/img/structure/B2485130.png)
5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to the class of heterocyclic pyrimidine scaffolds . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .
Synthesis Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones .Molecular Structure Analysis
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis
The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds . The only example of oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature was reported .Scientific Research Applications
Antimicrobial Activity
The emergence of multidrug-resistant microbial pathogens necessitates the discovery of novel antimicrobial agents. Researchers have explored pyrimidine derivatives for their antimicrobial potential. For instance:
- Anupama et al. synthesized a series of 2,4,6-trisubstituted pyrimidines , which exhibited promising activity against bacterial and fungal strains .
- Sriharsha et al. investigated 1,3-thiazolidine pyrimidine derivatives and evaluated their antibacterial activity against various bacterial strains .
Anticancer Properties
Pyrimidine-based compounds have shown cytotoxic effects against cancer cells. Notably:
- Some pyrazolo[3,4-d]pyrimidine derivatives demonstrated superior cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Researchers have explored pyrimidine scaffolds for their anti-inflammatory potential:
Mechanism of Action
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, the Dimroth rearrangement, a type of isomerization observed in some nitrogen-containing heterocyclic systems, can be catalyzed by acids, bases, and is accelerated by heat or light .
Future Directions
The thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their huge synthetic potential and the ability to readily modify the thiazolo[3,2-a]pyrimidine moiety by the introduction of new binding sites make them a promising area for future research .
properties
IUPAC Name |
5-oxo-N-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(16-7-6-11-4-2-1-3-5-11)12-10-17-15-18(14(12)20)8-9-21-15/h1-5,8-10H,6-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPIGGMDKYYJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.